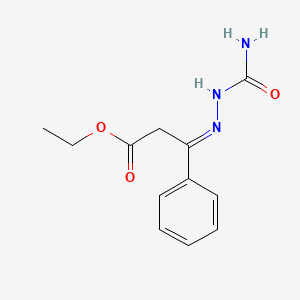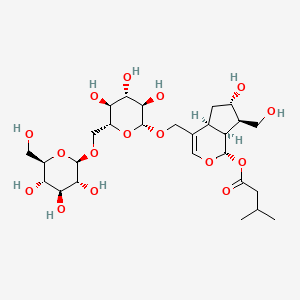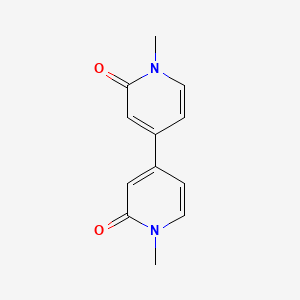
Paraquat dipyridone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paraquat dipyridone is a metabolite of the herbicide paraquat, which is widely used in agriculture to control weeds. Paraquat is known for its high toxicity to humans and animals, and its use has been restricted or banned in many countries. This compound is formed through the metabolic oxidation of paraquat in the body and is often studied in toxicological research due to its relevance in paraquat poisoning cases .
準備方法
Synthetic Routes and Reaction Conditions
Paraquat dipyridone is not typically synthesized for industrial purposes but is rather a metabolic byproduct of paraquat. in laboratory settings, it can be synthesized through controlled oxidation of paraquat using specific reagents and conditions. The oxidation process involves the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions .
Industrial Production Methods
There are no industrial production methods for this compound as it is primarily a metabolite of paraquat. The focus is generally on the production of paraquat itself, which involves the reaction of pyridine with methyl chloride to form 4,4’-bipyridyl, followed by quaternization with methyl sulfate to produce paraquat .
化学反応の分析
Types of Reactions
Paraquat dipyridone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert this compound back to its parent compound, paraquat.
Substitution: Substitution reactions can occur at the nitrogen atoms of the bipyridyl ring
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Acidic Conditions: Sulfuric acid, hydrochloric acid
Major Products Formed
The major products formed from the reactions of this compound include further oxidized derivatives and reduced forms of paraquat .
科学的研究の応用
Paraquat dipyridone is primarily studied in the context of toxicology and environmental science. Its applications include:
Toxicological Research: Understanding the metabolic pathways and toxic effects of paraquat poisoning.
Environmental Studies: Investigating the degradation and persistence of paraquat in the environment.
Analytical Chemistry: Developing methods for the detection and quantification of paraquat and its metabolites in biological and environmental samples
作用機序
Paraquat dipyridone exerts its effects through the generation of reactive oxygen species (ROS) during its metabolic oxidation. These ROS cause oxidative stress, leading to cellular damage and apoptosis. The primary molecular targets include cellular membranes, proteins, and DNA. The pathways involved in its mechanism of action include the electron transport chain and the NADPH oxidase system .
類似化合物との比較
Similar Compounds
Paraquat: The parent compound, widely used as a herbicide.
Diquat: Another bipyridyl herbicide with similar properties but less toxic to humans.
Cyperquat, Diethamquat, Difenzoquat, Morfamquat: Other bipyridyl herbicides with varying degrees of usage and toxicity .
Uniqueness
Paraquat dipyridone is unique due to its formation as a specific metabolite of paraquat. Its study is crucial for understanding the toxicological impact of paraquat exposure and developing effective treatment strategies for paraquat poisoning .
特性
分子式 |
C12H12N2O2 |
|---|---|
分子量 |
216.24 g/mol |
IUPAC名 |
1-methyl-4-(1-methyl-2-oxopyridin-4-yl)pyridin-2-one |
InChI |
InChI=1S/C12H12N2O2/c1-13-5-3-9(7-11(13)15)10-4-6-14(2)12(16)8-10/h3-8H,1-2H3 |
InChIキー |
CTXBFNDTQFDFHL-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=CC1=O)C2=CC(=O)N(C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


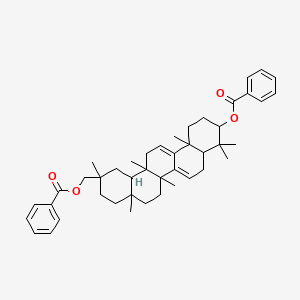
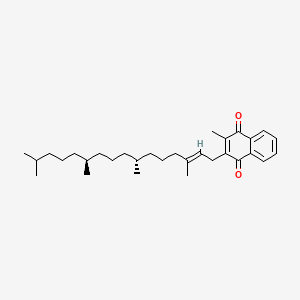

![(2Z)-2-[4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]acetic acid](/img/structure/B12300818.png)
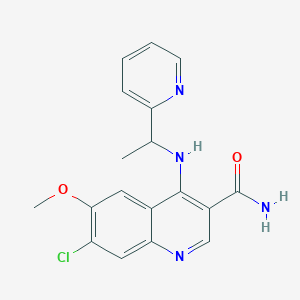
![5,7,18-Trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12300831.png)
![1-([1,1'-Biphenyl]-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid](/img/structure/B12300832.png)
![3-amino-N-[6-(3,8-diazabicyclo[3.2.1]octan-3-yl)-1,2,3,4-tetrahydronaphthalen-2-yl]-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12300835.png)
![3-[(4-Methoxyphenoxy)methyl]-1-methyl-4-phenylpiperidine](/img/structure/B12300853.png)
![3-(4-Chlorophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12300865.png)
![N-(1-cyanocyclopropyl)-4-[4-(1-methylpyrazol-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B12300874.png)
